3,6-Bis[4-(diphenylamino)phenyl]-9H-carbazole
Overview
Description
3,6-Bis[4-(diphenylamino)phenyl]-9H-carbazole is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of carbazole derivatives, which are characterized by their fused benzene and pyrrole rings. The presence of diphenylamino groups in its structure enhances its electronic properties, making it a valuable material for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Bis[4-(diphenylamino)phenyl]-9H-carbazole typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of 3,6-dibromocarbazole with 4-(diphenylamino)phenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like toluene or dimethylformamide (DMF) under inert atmosphere conditions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Purification steps such as recrystallization or column chromatography are used to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 3,6-Bis[4-(diphenylamino)phenyl]-9H-carbazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Oxidation reactions can lead to the formation of carbazole derivatives with different oxidation states.
Reduction: Reduction reactions can produce partially reduced derivatives of the compound.
Scientific Research Applications
3,6-Bis[4-(diphenylamino)phenyl]-9H-carbazole has found applications in various scientific fields:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound's electronic properties make it useful in the development of biosensors and imaging agents.
Medicine: Its derivatives are explored for potential use in drug delivery systems and as therapeutic agents.
Industry: The material is utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism by which 3,6-Bis[4-(diphenylamino)phenyl]-9H-carbazole exerts its effects involves its interaction with molecular targets and pathways. The diphenylamino groups enhance the electron-donating properties of the compound, which can influence its binding affinity to biological targets. The compound may interact with enzymes, receptors, or other biomolecules, leading to specific biological effects.
Comparison with Similar Compounds
3,6-Bis[4-(diphenylamino)phenyl]-9H-carbazole is compared with other similar compounds to highlight its uniqueness:
Triphenylamine/Anthraquinone Hybrids: These compounds share structural similarities but differ in their luminescent properties and applications.
4,6-Bis((E)-2-(4'-N,N-diphenylamino-[1,1'-biphenyl]-4-yl)vinyl)-2-phenylpyrimidine: This compound exhibits intense emission in solvents and solid state, making it useful in optoelectronic applications.
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Properties
IUPAC Name |
N,N-diphenyl-4-[6-[4-(N-phenylanilino)phenyl]-9H-carbazol-3-yl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H35N3/c1-5-13-39(14-6-1)50(40-15-7-2-8-16-40)43-27-21-35(22-28-43)37-25-31-47-45(33-37)46-34-38(26-32-48(46)49-47)36-23-29-44(30-24-36)51(41-17-9-3-10-18-41)42-19-11-4-12-20-42/h1-34,49H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAMRGWMPOKQYEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC5=C(C=C4)NC6=C5C=C(C=C6)C7=CC=C(C=C7)N(C8=CC=CC=C8)C9=CC=CC=C9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H35N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10731499 | |
Record name | N,N'-[9H-Carbazole-3,6-diyldi(4,1-phenylene)]bis(N-phenylaniline) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10731499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
653.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885665-26-9 | |
Record name | N,N'-[9H-Carbazole-3,6-diyldi(4,1-phenylene)]bis(N-phenylaniline) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10731499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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